4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13515576
InChI: InChI=1S/C9H6BrF3N2/c1-15-6-4-2-3-5(10)7(6)8(14-15)9(11,12)13/h2-4H,1H3
SMILES: CN1C2=C(C(=CC=C2)Br)C(=N1)C(F)(F)F
Molecular Formula: C9H6BrF3N2
Molecular Weight: 279.06 g/mol

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

CAS No.:

Cat. No.: VC13515576

Molecular Formula: C9H6BrF3N2

Molecular Weight: 279.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole -

Specification

Molecular Formula C9H6BrF3N2
Molecular Weight 279.06 g/mol
IUPAC Name 4-bromo-1-methyl-3-(trifluoromethyl)indazole
Standard InChI InChI=1S/C9H6BrF3N2/c1-15-6-4-2-3-5(10)7(6)8(14-15)9(11,12)13/h2-4H,1H3
Standard InChI Key PSTXXZGANRZDMH-UHFFFAOYSA-N
SMILES CN1C2=C(C(=CC=C2)Br)C(=N1)C(F)(F)F
Canonical SMILES CN1C2=C(C(=CC=C2)Br)C(=N1)C(F)(F)F

Introduction

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a synthetic organic compound belonging to the indazole class of heterocycles. It is characterized by a fused bicyclic structure consisting of a five-membered ring with two nitrogen atoms, a bromine atom at the 4-position, a methyl group at the 1-position, and a trifluoromethyl group at the 3-position. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Synthesis Methods

The synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole typically involves multi-step reactions starting from indazole precursors. A common approach includes:

  • Formation of Indazole Core: This involves the cyclization of appropriate precursors under specific conditions.

  • Bromination: Introduction of the bromine atom at the desired position.

  • Trifluoromethylation: Incorporation of the trifluoromethyl group using trifluoromethylating agents.

Optimization of these methods aims to maximize yield and purity while minimizing environmental impact.

Biological Activity and Applications

While specific biological activity data for 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole may not be extensively documented, similar indazole derivatives have shown promise in various medicinal applications, including enzyme inhibition and receptor binding. The structural modifications in this compound could potentially enhance its interaction with biological targets, making it a candidate for further research in medicinal chemistry.

Research Findings and Potential Applications

Application AreaPotential UseStatus
Medicinal ChemistryEnzyme InhibitionOngoing Research
Receptor BindingPotential LigandTheoretical
Drug DevelopmentCandidate CompoundPreliminary

Given the lack of specific data on this compound, research continues into optimizing its synthesis and exploring its full range of biological activities.

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